1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one
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Overview
Description
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one is an organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluoro-4-methoxyphenol to obtain 2-bromo-4-fluoromethoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Products with different functional groups replacing the halogens.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug discovery .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Bromo-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-Fluoro-4-methoxyphenyl)-3-chloropropan-1-one
- 1-(2-Bromo-4-(trifluoromethoxy)phenyl)-3-chloropropan-1-one
Uniqueness
1-(2-Bromo-4-(fluoromethoxy)phenyl)-3-chloropropan-1-one is unique due to the combination of bromine, fluorine, and chlorine atoms, which impart distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C10H9BrClFO2 |
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Molecular Weight |
295.53 g/mol |
IUPAC Name |
1-[2-bromo-4-(fluoromethoxy)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO2/c11-9-5-7(15-6-13)1-2-8(9)10(14)3-4-12/h1-2,5H,3-4,6H2 |
InChI Key |
DCTUXLBNVZXTLU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCF)Br)C(=O)CCCl |
Origin of Product |
United States |
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